molecular formula C6H3ClN2O3 B15369188 3-Nitropyridine-2-carbonyl chloride CAS No. 59290-86-7

3-Nitropyridine-2-carbonyl chloride

Cat. No.: B15369188
CAS No.: 59290-86-7
M. Wt: 186.55 g/mol
InChI Key: QPVYKEZJEWCXHJ-UHFFFAOYSA-N
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Description

3-Nitropyridine-2-carbonyl chloride is a pyridine derivative featuring a nitro (-NO₂) group at position 3 and a carbonyl chloride (-COCl) group at position 2. This compound is a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its reactivity arises from the electron-withdrawing nitro group, which activates the carbonyl chloride toward nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

3-nitropyridine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O3/c7-6(10)5-4(9(11)12)2-1-3-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVYKEZJEWCXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10664738
Record name 3-Nitropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59290-86-7
Record name 3-Nitro-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59290-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10664738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The carbonyl chloride group in position 2 (as in the target compound) enhances electrophilicity compared to simple chloro substituents (e.g., 2-chloro-3-nitropyridine). This makes it more reactive toward amines or alcohols in nucleophilic acyl substitution reactions .
  • The nitro group in position 3 deactivates the pyridine ring, directing further substitution reactions to specific positions. For example, in 2-chloro-3-nitropyridine, the nitro group stabilizes intermediates in Suzuki-Miyaura cross-coupling reactions .

Physical Properties: Melting points correlate with molecular symmetry and intermolecular forces. 2-Chloro-3-nitropyridine has a well-defined melting point (100–103°C), while carbonyl chloride derivatives (e.g., nicotinoyl chloride hydrochloride) often exhibit lower stability and higher hygroscopicity, complicating their isolation .

Applications: Pharmaceuticals: Nicotinoyl chloride hydrochloride is used to synthesize nicotinamide derivatives, highlighting the utility of pyridine carbonyl chlorides in drug design . Agrochemicals: 5-Chloro-2-methoxy-3-nitropyridine serves as a precursor for herbicides, suggesting that nitro-pyridine derivatives are critical in pesticide development .

Research Findings and Limitations

  • Synthetic Challenges: Nitro and carbonyl chloride groups are both strongly electron-withdrawing, which may lead to instability under basic or high-temperature conditions. For example, nicotinoyl chloride hydrochloride requires careful handling to avoid hydrolysis .
  • Regioselectivity : In 2-chloro-3-nitropyridine, the nitro group directs electrophilic substitution to position 4 or 6, a pattern likely applicable to 3-nitropyridine-2-carbonyl chloride .
  • Safety: Chlorinated pyridines (e.g., 2-chloro-3-nitropyridine) often exhibit toxicity and require stringent safety protocols, as noted in the Kanto Reagents catalog .

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